molecular formula C20H23BrN6O B11005231 N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B11005231
M. Wt: 443.3 g/mol
InChI Key: NFYWKOWSUASAHR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a triazolopyridazine moiety, and a piperidine carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and nitriles.

    Introduction of the Bromophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a bromophenyl halide and a suitable catalyst like palladium.

    Attachment of the Piperidine Carboxamide: This step involves the reaction of the triazolopyridazine intermediate with a piperidine derivative, often under amide coupling conditions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23BrN6O

Molecular Weight

443.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,28)

InChI Key

NFYWKOWSUASAHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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